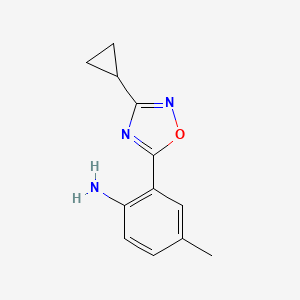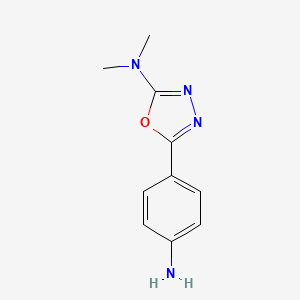
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
5-(4-Aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is involved in the synthesis of various bioactive compounds. For instance, Bektaş et al. (2007) have synthesized 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrating significant antimicrobial activities against test microorganisms (Bektaş et al., 2007). Similarly, Ramazani and Rezaei (2010) reported the efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives using a novel one-pot method, providing an alternative approach to the synthesis of these derivatives (Ramazani & Rezaei, 2010).
Antifungal and Anticancer Applications
The compound's derivatives have shown promising results in antifungal and anticancer activities. Nimbalkar et al. (2016) synthesized a series of 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione derivatives, which exhibited significant antifungal activity against various human pathogenic fungal strains (Nimbalkar et al., 2016). Ahsan et al. (2014) reported the synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, with some compounds showing high sensitivity on various cancer cell lines (Ahsan et al., 2014).
Polymer Modification
The compound has been utilized in polymer modification. Aly and El-Mohdy (2015) described the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, enhancing the thermal stability and biological activities of the polymers (Aly & El-Mohdy, 2015).
Antibacterial and Antiprotozoal Activities
Al-Wahaibi et al. (2021) synthesized 1,3,4-oxadiazole N-Mannich bases with significant antibacterial and antiprotozoal activities. The compounds displayed broad-spectrum antibacterial activities and potent activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Advanced Material Applications
Furthermore, Hamciuc et al. (2005) prepared new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units, exhibiting high thermal stability and fluorescence, suitable for advanced material applications (Hamciuc et al., 2005).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit folic acid synthesis in susceptible organisms . This inhibition can disrupt the growth and reproduction of these organisms, leading to their eventual death .
Biochemical Pathways
It’s plausible that the compound could interfere with the folic acid synthesis pathway, given the mode of action of similar compounds .
Pharmacokinetics
A study on a similar compound suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound may lead to the disruption of growth and reproduction in susceptible organisms .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of similar compounds .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes and proteins The nature of these interactions is largely dependent on the specific biochemical context and the presence of other biomolecules
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
5-(4-aminophenyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14(2)10-13-12-9(15-10)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWJPMBYQNNEKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1518840.png)
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)

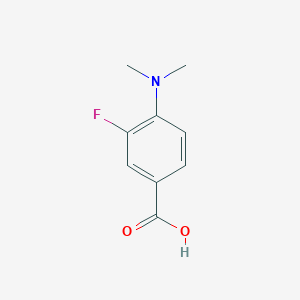

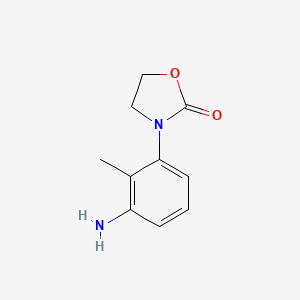
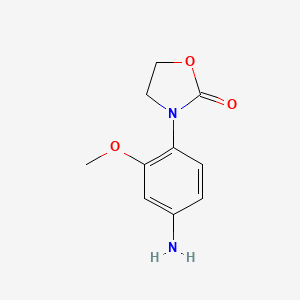
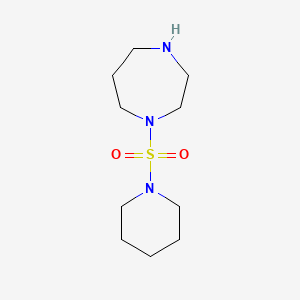
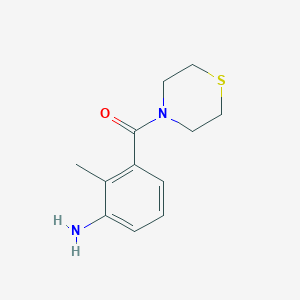
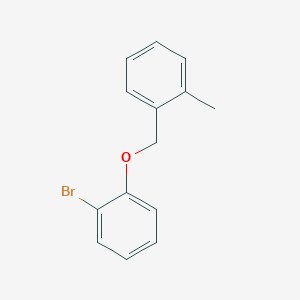
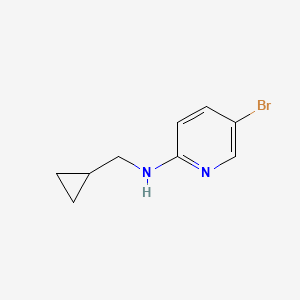
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)

